5-(4-chlorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
8-[(4-chlorophenyl)methyl]-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN3O2/c25-17-8-6-15(7-9-17)12-28-13-19-23(16-4-2-1-3-5-16)26-27-24(19)18-10-21-22(11-20(18)28)30-14-29-21/h1-11,13H,12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWIOJOFEXFEPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=NN=C(C4=CN3CC5=CC=C(C=C5)Cl)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The process may also include steps for purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various hydrogenated forms of the compound.
Scientific Research Applications
5-(4-chlorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-chlorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituents on the benzyl group, quinoline core, and pyrazole ring. Key analogues include:
Key Observations :
- Chlorobenzyl vs.
- [1,3]dioxolo vs. [1,4]dioxino: The [1,3]dioxolo ring () offers rigidity, whereas the dihydro-[1,4]dioxino () introduces flexibility, which may alter metabolic stability and receptor interactions.
- Quinoline Substitutions: The 8-methyl group in ’s compound may sterically hinder interactions, while the dihydro modification in could reduce aromaticity and π-stacking capacity.
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability: The [1,3]dioxolo ring may resist oxidative metabolism better than the dihydro-[1,4]dioxino system in , which could be prone to ring-opening reactions .
Biological Activity
The compound 5-(4-chlorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline (CAS Number: 902597-88-0) is a member of the pyrazoloquinoline family, which has garnered attention for its potential biological activities, especially in the fields of anti-inflammatory and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 413.9 g/mol. The structural features that contribute to its biological activity include the presence of the pyrazoloquinoline core and the chlorobenzyl substituent.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆ClN₃O₂ |
| Molecular Weight | 413.9 g/mol |
| CAS Number | 902597-88-0 |
Anti-inflammatory Activity
Recent studies have indicated that derivatives of pyrazolo[4,3-c]quinolines exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. This inhibition is primarily due to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
In a study evaluating various pyrazolo[4,3-c]quinoline derivatives, significant structure-activity relationships were identified. For example:
- Compound 2a exhibited an IC₅₀ value of 0.39 μM for NO production inhibition.
- Compounds with para-substituted electron-donating groups showed enhanced activity compared to their ortho or meta counterparts .
Anticancer Activity
The anticancer potential of pyrazoloquinoline derivatives has also been explored extensively. Research indicates that these compounds can induce cytotoxic effects in various cancer cell lines. For instance:
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Compound 8c | A549 | 6.5 |
| Compound 8f | HT-29 | 7.2 |
| Compound 10c | MKN-45 | 5.8 |
| Compound 10l | U87MG | 8.1 |
These results suggest that the presence of electronegative substituents like chlorine enhances cytotoxicity in cancer cell lines .
The mechanism by which these compounds exert their biological effects involves several pathways:
- Inhibition of iNOS and COX-2 : This leads to reduced NO production and inflammation.
- Induction of Apoptosis : Certain derivatives trigger apoptotic pathways in cancer cells, leading to cell death.
- Cell Cycle Arrest : Some compounds have been shown to interfere with cell cycle progression in cancer cells, thereby inhibiting proliferation.
Case Study 1: Anti-inflammatory Effects
A recent study investigated the anti-inflammatory effects of a series of pyrazolo[4,3-c]quinolines on RAW 264.7 cells stimulated with LPS. The results demonstrated that several derivatives significantly reduced NO levels, with compound 2i showing comparable efficacy to standard anti-inflammatory agents.
Case Study 2: Cytotoxicity in Cancer Cells
Another investigation focused on the cytotoxic effects of various pyrazoloquinoline derivatives against multiple cancer cell lines (A549, HT-29). The study concluded that compounds with chlorine substitutions exhibited enhanced cytotoxicity and selectivity against cancer cells compared to normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
